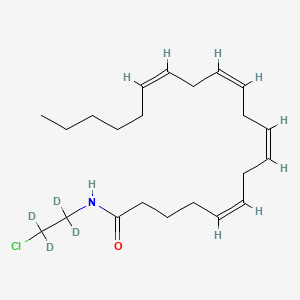
Mono(4-oxopentyl)phthalate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mono(4-oxopentyl)phthalate-d4 is a deuterium-labeled compound, often used in various scientific research applications. The compound has the molecular formula C13H10D4O5 and a molecular weight of 254.27 . It is a derivative of phthalic acid, where one of the carboxyl groups is esterified with 4-oxopentyl alcohol, and the aromatic ring is deuterated at four positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mono(4-oxopentyl)phthalate-d4 typically involves the esterification of phthalic anhydride with 4-oxopentyl alcohol in the presence of a deuterium source. The reaction is usually carried out under reflux conditions with a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale purification techniques, such as distillation or large-scale chromatography.
化学反応の分析
Types of Reactions
Mono(4-oxopentyl)phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of deuterium atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: 4-hydroxypentyl phthalate-d4.
Substitution: Various substituted phthalate derivatives depending on the electrophile used.
科学的研究の応用
Mono(4-oxopentyl)phthalate-d4 is widely used in scientific research, including:
作用機序
The mechanism of action of Mono(4-oxopentyl)phthalate-d4 involves its incorporation into various biochemical pathways due to its structural similarity to naturally occurring compounds. The deuterium atoms in the compound provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to trace its movement and transformation within biological systems.
類似化合物との比較
Similar Compounds
Mono(4-oxopentyl)phthalate: The non-deuterated version of the compound.
Di(4-oxopentyl)phthalate: A compound where both carboxyl groups of phthalic acid are esterified with 4-oxopentyl alcohol.
Mono(4-hydroxypentyl)phthalate: A reduced form of Mono(4-oxopentyl)phthalate.
Uniqueness
Mono(4-oxopentyl)phthalate-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The deuterium labeling allows for precise tracking and analysis of the compound in various scientific studies, providing insights that are not possible with non-labeled analogs.
特性
CAS番号 |
1346599-47-0 |
|---|---|
分子式 |
C13H14O5 |
分子量 |
254.274 |
IUPAC名 |
2,3,4,5-tetradeuterio-6-(4-oxopentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C13H14O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7H,4-5,8H2,1H3,(H,15,16)/i2D,3D,6D,7D |
InChIキー |
PONNZCAISKYXCO-USSMZTJJSA-N |
SMILES |
CC(=O)CCCOC(=O)C1=CC=CC=C1C(=O)O |
同義語 |
1,2-(Benzene-d4)dicarboxylic Acid Mono-4-oxopentyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)


